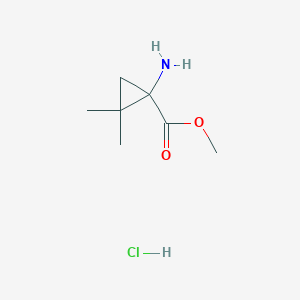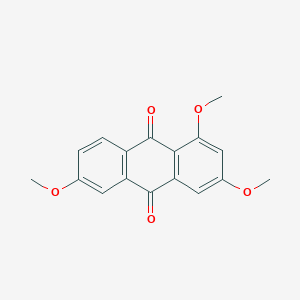
4-(Difluoromethyl)-3,5-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-3,5-dimethylaniline is an organic compound that features a difluoromethyl group attached to an aniline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be carried out using various difluoromethylation reagents under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3,5-dimethylaniline often involves large-scale difluoromethylation processes. These methods utilize commercially available reagents and catalysts to achieve high yields and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aniline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline compounds. These products can have different chemical and physical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-3,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful for studying biological processes and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-3,5-dimethylaniline involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The compound can interact with various pathways and targets, influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated anilines and fluorinated organic molecules. Examples include:
- 4-(Trifluoromethyl)-3,5-dimethylaniline
- 4-(Difluoromethyl)-2,6-dimethylaniline
- 4-(Difluoromethyl)-3,5-dichloroaniline .
Uniqueness
4-(Difluoromethyl)-3,5-dimethylaniline is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H11F2N |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C9H11F2N/c1-5-3-7(12)4-6(2)8(5)9(10)11/h3-4,9H,12H2,1-2H3 |
Clave InChI |
WMKXBEANHSBCLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(F)F)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)







